1-Boc-4-isopropylpiperazine
Description
Properties
IUPAC Name |
tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMBNBXUPNOYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441774 | |
| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-46-7 | |
| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Boc-4-isopropylpiperazine: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-isopropylpiperazine is a key building block in contemporary medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique structural motif, featuring a mono-protected piperazine ring with an isopropyl substituent, offers a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the principal synthetic routes to 1-Boc-4-isopropylpiperazine, with a focus on the selection of starting materials and a detailed examination of the core chemical transformations. The methodologies discussed herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure scientific integrity and reproducibility.
Introduction
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas.[1] The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the second nitrogen atom, a common and effective strategy to prevent the formation of undesired 1,4-disubstituted byproducts.[2] The subsequent attachment of an isopropyl group at the N4 position yields 1-Boc-4-isopropylpiperazine, a valuable intermediate for further molecular elaboration. This guide will explore the primary synthetic pathways to this important compound, starting from the synthesis of the key precursor, 1-Boc-piperazine, and then detailing the two major strategies for the introduction of the isopropyl moiety: reductive amination and direct N-alkylation.
I. Synthesis of the Core Intermediate: 1-Boc-Piperazine
The journey to 1-Boc-4-isopropylpiperazine begins with the efficient synthesis of its precursor, 1-Boc-piperazine (also known as tert-butyl piperazine-1-carboxylate). The most prevalent and straightforward method involves the direct mono-Boc protection of piperazine.
Protocol 1: Mono-Boc Protection of Piperazine
This method relies on the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). Careful control of stoichiometry is crucial to favor the formation of the mono-protected product over the di-protected byproduct.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.[3]
-
Stir the solution until the piperazine is completely dissolved.[3]
-
Optionally, to improve selectivity, an acid such as formic acid can be added to the solution to form the piperazinium salt in situ, effectively protecting one of the nitrogen atoms.[3]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (typically 0.3 to 0.5 equivalents to control mono-substitution) to the stirred piperazine solution at room temperature.[3]
-
The reaction is typically stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for completion.[3]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, often by vacuum distillation or column chromatography, to yield pure 1-Boc-piperazine.[3]
Causality Behind Experimental Choices:
-
Solvent: A protic solvent like methanol is often used to ensure the solubility of piperazine.
-
Stoichiometry: Using a controlled amount of Boc₂O is critical to maximize the yield of the desired mono-Boc protected piperazine and minimize the formation of the di-Boc protected byproduct.
-
In situ Salt Formation: The addition of an acid protonates one of the piperazine nitrogens, reducing its nucleophilicity and thereby favoring mono-substitution.
An alternative, multi-step synthesis starting from diethanolamine has also been reported, which involves chlorination, Boc protection, and subsequent cyclization with ammonia.[2] This method can offer high yields and purity and is suitable for large-scale industrial production.[2]
II. Introduction of the Isopropyl Group: Key Synthetic Strategies
With 1-Boc-piperazine in hand, the next critical step is the introduction of the isopropyl group at the N4 position. Two primary and highly effective methodologies are employed for this transformation: reductive amination and direct N-alkylation.
A. Reductive Amination with Acetone
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[4] In this context, 1-Boc-piperazine is reacted with acetone in the presence of a reducing agent to yield 1-Boc-4-isopropylpiperazine.
Reaction Scheme:
Mechanism:
The reaction proceeds through a two-step sequence, often performed in a single pot:
-
Iminium Ion Formation: The nucleophilic secondary amine of 1-Boc-piperazine attacks the carbonyl carbon of acetone, followed by dehydration to form an intermediate iminium ion.[4]
-
Reduction: A selective reducing agent then reduces the iminium ion to the corresponding tertiary amine.[4]
Experimental Protocol (Representative):
-
Dissolve 1-Boc-piperazine (1.0 equivalent) and acetone (1.0-1.5 equivalents) in an appropriate anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
To this solution, add a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity for iminium ions over ketones.[5]
-
The reaction mixture is stirred at room temperature for several hours to overnight, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., DCM).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure 1-Boc-4-isopropylpiperazine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is often preferred over other reducing agents like sodium borohydride because it is less basic and does not reduce the starting acetone. It is also effective under mildly acidic conditions which can catalyze iminium ion formation.
-
Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent unwanted side reactions with water.
-
Stoichiometry: A slight excess of acetone may be used to drive the reaction to completion.
B. Direct N-Alkylation with an Isopropyl Halide
Direct N-alkylation is another fundamental and widely used method for the synthesis of N-substituted amines. This approach involves the reaction of 1-Boc-piperazine with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.
Reaction Scheme:
Mechanism:
This reaction is a classic nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the secondary nitrogen of 1-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide ion. A base is required to neutralize the hydrohalic acid that is formed as a byproduct.
Experimental Protocol (Representative):
-
To a stirred solution of 1-Boc-piperazine (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base. Common bases for this reaction include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[6]
-
Add the isopropyl halide (e.g., 2-bromopropane, 1.0-1.2 equivalents) to the mixture.
-
The reaction mixture is typically heated (e.g., to 60-80 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC.[6]
-
After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield pure 1-Boc-4-isopropylpiperazine.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they can dissolve the reactants and effectively solvate the cations, thereby increasing the nucleophilicity of the amine.
-
Base: A non-nucleophilic base is used to scavenge the acid produced during the reaction without competing with the piperazine in the nucleophilic attack.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with a secondary alkyl halide like 2-bromopropane, where steric hindrance can slow down the Sₙ2 reaction.
III. Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 1-Boc-piperazine, Acetone | 1-Boc-piperazine, Isopropyl Halide |
| Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |
| Reaction Conditions | Typically room temperature | Often requires heating |
| Byproducts | Water, borate salts | Halide salts |
| Advantages | Mild conditions, high functional group tolerance | Readily available starting materials |
| Disadvantages | Cost of reducing agent | Potential for over-alkylation (less of a concern with Boc-protection), potential for elimination side reactions with secondary halides |
IV. Purification and Characterization
Regardless of the synthetic route chosen, the final product, 1-Boc-4-isopropylpiperazine, must be rigorously purified and characterized to ensure its suitability for downstream applications in drug development.
-
Purification: Flash column chromatography on silica gel is the most common method for purifying the product. The choice of eluent (typically a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate) is optimized to achieve good separation of the product from any unreacted starting materials or byproducts.
-
Characterization: The identity and purity of 1-Boc-4-isopropylpiperazine are confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the Boc group, the piperazine ring, and the isopropyl substituent, as well as their connectivity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the C=O stretch of the carbamate in the Boc group.
-
V. Logical Workflow and Visualization
The overall synthetic strategy can be visualized as a multi-step process, with key decision points based on the desired scale and available resources.
Logical Workflow Diagram
Caption: Key steps in the reductive amination pathway.
N-Alkylation Pathway
Caption: Key steps in the direct N-alkylation pathway.
Conclusion
The synthesis of 1-Boc-4-isopropylpiperazine is a critical process in the development of new pharmaceuticals. The two primary routes, reductive amination and direct N-alkylation, both offer viable and efficient methods for the introduction of the isopropyl group onto the 1-Boc-piperazine scaffold. The choice between these methods will often depend on factors such as the scale of the synthesis, the cost and availability of reagents, and the specific functional group tolerance required for a particular synthetic sequence. A thorough understanding of the underlying mechanisms and the practical considerations outlined in this guide will enable researchers and drug development professionals to confidently and efficiently synthesize this important building block for their research endeavors.
References
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 90-95. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
PubChem. (n.d.). (R)-1-Boc-2-isopropylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? Retrieved from [Link]
-
MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2855. [Link]
-
ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... Retrieved from [Link]
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Catalysis Letters, 148(1), 224-230. [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Control Engineering (ICMMCE 2016). [Link]
-
Springer. (2025). Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. Catalysis Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 101–104. [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13, 18863. [Link]
- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2487. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of 1-Boc-4-isopropylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring is a cornerstone in the architecture of modern pharmaceuticals, recognized as a "privileged scaffold" due to its frequent appearance in a diverse array of biologically active compounds.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties to drug candidates, including enhanced aqueous solubility and oral bioavailability.[3] The 1,4-disubstituted nature of the piperazine core allows for facile structural modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles. This versatility has led to the incorporation of the piperazine moiety into numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3][4]
This technical guide focuses on a specific, yet promising, subclass: 1-Boc-4-isopropylpiperazine derivatives . The tert-butoxycarbonyl (Boc) protecting group at the N1 position offers a strategic advantage in multi-step syntheses, allowing for selective deprotection and further functionalization. The isopropyl group at the N4 position, a small lipophilic moiety, can significantly influence the compound's interaction with biological targets and its metabolic stability. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Synthetic Strategies for 1-Boc-4-isopropylpiperazine Derivatives
The synthesis of 1-Boc-4-isopropylpiperazine derivatives typically commences with the commercially available 1-Boc-piperazine. The key step involves the introduction of the isopropyl group at the N4 position, followed by deprotection of the Boc group and subsequent derivatization at the N1 position.
A general synthetic route is outlined below:
Figure 1: General synthetic workflow for 1-Boc-4-isopropylpiperazine derivatives.
Experimental Protocol: Synthesis of 1-Boc-4-isopropylpiperazine
-
Materials: 1-Boc-piperazine, acetone, sodium triacetoxyborohydride, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq) in DCM, add acetone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-4-isopropylpiperazine.
-
Antimicrobial and Antifungal Activity
Piperazine derivatives have a well-documented history of antimicrobial and antifungal activities.[5] The introduction of various substituents on the piperazine ring can modulate their spectrum of activity and potency against different microbial strains.
Mechanism of Action: While the exact mechanisms can vary depending on the overall structure of the derivative, proposed modes of action for antimicrobial piperazine compounds include:
-
Inhibition of essential enzymes: Some derivatives have been shown to inhibit key bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.
-
Disruption of cell membrane integrity: The cationic nature of the piperazine ring at physiological pH can facilitate interaction with and disruption of the negatively charged bacterial cell membrane.
-
Efflux pump inhibition: Certain piperazine derivatives can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of existing drugs.
Structure-Activity Relationship (SAR): For 1-Boc-4-alkylpiperazine derivatives, the nature of the substitution at the N1 position (after Boc deprotection) is a critical determinant of antimicrobial activity. Generally, the incorporation of aromatic or heteroaromatic moieties can enhance activity. The isopropyl group at the N4 position contributes to the lipophilicity of the molecule, which can influence its ability to penetrate bacterial cell walls.
Experimental Protocol: Evaluation of Antimicrobial Activity
A standard method for assessing the antimicrobial activity of novel synthetic compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6]
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compound stock solution (in DMSO), positive control antibiotic (e.g., ciprofloxacin).
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity
The piperazine scaffold is present in a number of FDA-approved anticancer drugs, highlighting its importance in oncology drug discovery.[7] Derivatives of 1,4-disubstituted piperazines have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4][8]
Mechanism of Action: The anticancer mechanisms of piperazine derivatives are diverse and often depend on the specific chemical moieties attached to the piperazine core. These can include:
-
Kinase inhibition: Many piperazine-containing anticancer drugs target protein kinases that are dysregulated in cancer cells, thereby inhibiting signaling pathways involved in cell proliferation and survival.
-
Induction of apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, such as the activation of caspases or the modulation of Bcl-2 family proteins.
-
Cell cycle arrest: Certain compounds can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[8]
Structure-Activity Relationship (SAR): In the context of 1-Boc-4-isopropylpiperazine derivatives, after deprotection and further modification at the N1 position, the nature of the appended group is crucial for anticancer potency. The incorporation of planar aromatic systems, such as quinoxalines or other heterocyclic rings, has been shown to be a successful strategy for developing potent anticancer agents.[4][8] The isopropyl group at N4 can influence the compound's binding to the target protein and its overall pharmacokinetic properties.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9]
-
Materials: Human cancer cell lines (e.g., MCF-7, PC-3), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, MTT solution, DMSO.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Quinoxalinyl-piperazine derivatives | Various human cancer cells | 6.1 to 17 nM | [4] |
| Arylpiperazine derivatives containing saccharin | DU145 (prostate) | < 2 µM | [10] |
| Symmetrical chlorophenylamino-s-triazine with piperazine | C26 (colon) | 4.62 ± 0.65 μM | [11] |
Table 1: Examples of anticancer activities of various piperazine derivatives.
Neuroprotective Effects
Piperazine derivatives have shown significant promise in the treatment of neurodegenerative disorders, with many exhibiting neuroprotective properties.[12] Their mechanisms of action often involve the modulation of neurotransmitter systems or the mitigation of cellular stress pathways.
Mechanism of Action: The neuroprotective effects of piperazine derivatives can be attributed to several mechanisms:
-
Antioxidant activity: Some derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[12]
-
Anti-inflammatory effects: Neuroinflammation plays a crucial role in the progression of many neurological disorders. Certain piperazine compounds can suppress the production of pro-inflammatory mediators.[12]
-
Modulation of neurotransmitter receptors: Arylpiperazine derivatives, in particular, are known to interact with various neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in the pathophysiology of several CNS disorders.[13]
Structure-Activity Relationship (SAR): For neuroprotective 1-Boc-4-isopropylpiperazine derivatives, the lipophilicity imparted by the isopropyl group can be advantageous for crossing the blood-brain barrier. The nature of the substituent introduced at the N1 position after Boc deprotection will largely determine the specific biological target and the resulting neuropharmacological profile.
Experimental Protocol: Assessment of Neuroprotective Effects against Oxidative Stress
A common in vitro model to assess neuroprotection involves challenging neuronal cells with an oxidative stressor, such as hydrogen peroxide (H₂O₂), and measuring cell viability.
-
Materials: Neuronal cell line (e.g., SH-SY5Y), cell culture medium, 96-well plates, hydrogen peroxide (H₂O₂), test compounds, MTT or similar viability assay reagents.
-
Procedure:
-
Seed neuronal cells in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a specific concentration of H₂O₂ to the wells (except for the control group).
-
Incubate for an appropriate duration (e.g., 24 hours).
-
Assess cell viability using the MTT assay as described previously.
-
An increase in cell viability in the presence of the test compound compared to H₂O₂ treatment alone indicates a neuroprotective effect.
-
Conclusion and Future Directions
The 1-Boc-4-isopropylpiperazine scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic tractability of this core structure allows for the creation of diverse chemical libraries for screening against various diseases. While the existing literature provides a strong foundation for the potential of piperazine derivatives in antimicrobial, anticancer, and neuroprotective applications, further research specifically focused on 1-Boc-4-isopropylpiperazine analogs is warranted.
Future studies should aim to:
-
Synthesize and screen a focused library of 1-Boc-4-isopropylpiperazine derivatives with diverse substitutions at the N1 position.
-
Elucidate the specific mechanisms of action for the most potent compounds identified.
-
Conduct in-depth structure-activity relationship studies to optimize the potency and selectivity of lead compounds.
-
Evaluate the pharmacokinetic and toxicological profiles of promising candidates in preclinical models.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of 1-Boc-4-isopropylpiperazine derivatives can be unlocked, paving the way for the discovery of next-generation drugs.
References
- Somashekhar M, Mahesh AR. Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. 2013.
- Kim JS, et al. Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorg Med Chem. 2012;20(3):1235-43.
- Nadeem H, et al. Piperazine Derivatives Attenuate Scopolamine-Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF-κB/TNF-α/COX-2 Pathway. ChemistrySelect. 2023;8(19):e202300481.
- Sharma R, et al. A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Drug Discovery Technologies. 2022;19(2):24-41.
- Zhang W, et al. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infect Dis. 2020;6(3):477-485.
- Wieckowska A, et al. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorg Med Chem. 2015;23(12):2986-99.
- Dubar F, et al. Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. Bioorg Med Chem Lett. 2008;18(1):54-8.
- El-Sayed MA, et al. Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Lett Drug Des Discov. 2016;13(4):348-356.
- Chemi G, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Pharmaceuticals (Basel). 2023;16(10):1387.
- Rehman AU, et al.
- Balouiri M, et al. Methods for in vitro evaluating antimicrobial activity: A review. J Pharm Anal. 2016;6(2):71-79.
- Khan I, et al. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Lett Drug Des Discov. 2019;16(1):97-105.
- Kim SR, et al. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity. Arch Pharm Res. 2003;26(4):287-91.
- Loertscher BM, et al. Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. J Chem Educ. 2016;93(5):944-948.
- Ar-Riyami S, et al. Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Toxicol Lett. 2011;205(2):141-9.
- Bonifazi A, et al. Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. J Med Chem. 2014;57(17):7249-63.
- Patel M, et al. Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. J Chem Pharm Res. 2012;4(1):539-544.
- Lee K, et al. Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorg Med Chem. 2010;18(22):7966-74.
- Al-Ghorbani M, et al. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N'-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. 2020;25(24):5929.
- Yurttas L, et al.
- Wang WX, et al. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Front Chem. 2020;8:595.
- Sen F, et al. Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds. ChemistrySelect. 2024;9(2):e202303861.
- Chen W, et al. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules. 2017;22(11):1857.
- Svatunek D, et al.
- Kumar D, et al. Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. Med Chem Res. 2014;23(3):1415-1426.
- Bajda M, et al. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Int J Mol Sci. 2022;23(19):11802.
- Loertscher BM, et al. Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. J Chem Educ. 2016;93(5):944-948.
- Walayat K, et al. An insight into the therapeutic potential of piperazine-based anticancer agents. Turk J Chem. 2019;43(1):1-23.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Mastering the Synthesis of Piperazine Scaffolds: Detailed Application Notes on Reductive Amination Protocols
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous FDA-approved therapeutics. Its prevalence underscores the critical need for robust and efficient synthetic methodologies. Reductive amination has emerged as a cornerstone technique for the functionalization of piperazines, offering a versatile and controlled approach to creating diverse chemical libraries for pharmaceutical development. This document provides senior researchers, scientists, and drug development professionals with a detailed guide to understanding and implementing reductive amination protocols for piperazine compounds, grounded in mechanistic principles and practical, field-proven insights.
The Strategic Importance of Piperazine and Reductive Amination in Medicinal Chemistry
The piperazine ring is a common feature in a wide array of therapeutic agents, contributing to their pharmacological activity against various targets, including those implicated in anti-infective, anti-cancer, and neuroactive research.[1] The ability to selectively modify the nitrogen atoms of the piperazine core is crucial for tuning a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profile.
Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds.[2] This reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine through an intermediate imine or iminium ion.[2][3] Its widespread use in medicinal chemistry is due to its operational simplicity, often allowing for a one-pot procedure under mild conditions, and its broad substrate scope.[2] For piperazine synthesis, it provides a reliable strategy for introducing a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).[3]
Mechanistic Underpinnings: A Two-Step, One-Pot Transformation
The reductive amination process can be dissected into two key stages that typically occur in the same reaction vessel:
-
Imine or Iminium Ion Formation: The reaction commences with the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This is followed by a dehydration step to form an imine (from a primary amine) or an iminium ion (from a secondary amine like piperazine).[1][3] This step is frequently catalyzed by mild acid.[3][4]
-
Reduction: A reducing agent is then used to selectively reduce the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final N-alkylated piperazine.[3]
The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. This selectivity prevents the premature reduction of the aldehyde or ketone to an alcohol.[5][6]
Figure 1. Generalized mechanism of reductive amination of piperazine.
Selecting the Optimal Reducing Agent: A Comparative Overview
The choice of reducing agent is paramount for a successful reductive amination. Several borohydride-based reagents are commonly employed, each with distinct characteristics.
| Reducing Agent | Key Features & Considerations | Selectivity |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and highly selective for iminium ions over aldehydes and ketones, allowing for efficient one-pot reactions.[5][6] It is moisture-sensitive and typically used in aprotic solvents like DCM, DCE, or THF.[7] | High |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective for one-pot reductive aminations and stable in weakly acidic conditions.[2] Its use is often limited by the potential to generate toxic hydrogen cyanide gas during workup.[2] | High |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can reduce both imines and carbonyls.[2][8] For selective reactions, the imine is often pre-formed before the addition of NaBH₄.[6] | Low |
For most applications involving piperazines, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, mild reaction conditions, and broad functional group tolerance.[2][6]
Detailed Experimental Protocols
The following protocols provide a framework for the reductive amination of piperazine derivatives. Researchers should optimize these conditions based on the specific substrates being used.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for the N-alkylation of a monosubstituted piperazine (e.g., Boc-piperazine) with an aldehyde.
Materials:
-
Monosubstituted piperazine (e.g., 1-Boc-piperazine)
-
Aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the monosubstituted piperazine (1.0 eq) and the aldehyde (1.0-1.2 eq). Dissolve the starting materials in an appropriate volume of anhydrous DCM or DCE.[9]
-
Acid Catalyst (Optional): If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to facilitate iminium ion formation.[6]
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight or until completion.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9] Be cautious as gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperazine.[9]
Figure 2. Workflow for one-pot reductive amination using STAB.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is advantageous when the carbonyl compound is particularly susceptible to reduction by milder reagents or when the one-pot procedure is inefficient.
Materials:
-
Same as Protocol 1, with Sodium Borohydride (NaBH₄) and Methanol (MeOH) replacing STAB and DCM.
-
Dean-Stark apparatus (optional, for imine formation)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the piperazine (1.0 eq) and the carbonyl compound (1.0-1.1 eq) in a suitable solvent (e.g., toluene or methanol). If using toluene, fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux until TLC or LC-MS indicates complete formation of the imine. If using methanol, stir at room temperature or with gentle heating.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) in small portions.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature until the imine is fully consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Follow steps 5-8 from Protocol 1, using an appropriate workup solvent.
Troubleshooting and Practical Considerations
-
Incomplete Reactions: If the reaction stalls, consider adding a catalytic amount of acetic acid to promote iminium ion formation.[6] Ensure all reagents and solvents are anhydrous, as STAB is water-sensitive.[7]
-
Side Reactions: The primary side reaction is the reduction of the carbonyl starting material to an alcohol. This is more prevalent with less selective reducing agents like NaBH₄. Using STAB minimizes this issue.[5]
-
Purification Challenges: The polarity of the final product can be similar to that of the starting piperazine, sometimes making chromatographic separation difficult. Careful selection of the eluent system is crucial.
-
Stereochemical Integrity: In cases where chiral centers are adjacent to the reacting carbonyl group, racemization can occur during the reductive amination process.[10] Careful selection of reaction conditions and reagents may be necessary to preserve stereochemistry.
Conclusion
Reductive amination is an indispensable tool in the synthesis of piperazine-containing compounds for drug discovery. By understanding the underlying mechanism and the nuances of reagent selection, researchers can effectively and efficiently generate diverse libraries of N-substituted piperazines. The protocols outlined in this guide, particularly the one-pot method using sodium triacetoxyborohydride, offer a reliable and versatile starting point for the synthesis of novel therapeutic candidates. As with any synthetic procedure, careful optimization and monitoring are key to achieving high yields and purity.
References
-
Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
ResearchGate. Reductive amination route for selective N‐monosubstitution. [Link]
-
University of Rochester. Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Reductive amination. [Link]
- Google Patents. Method for preparing piperazines.
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]
-
RSC Publishing. A practical catalytic reductive amination of carboxylic acids. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. Reductive Amination | Synthesis of Amines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for 1-Boc-4-isopropylpiperazine characterization
An Application Note for the Comprehensive Characterization of 1-Boc-4-isopropylpiperazine
Abstract
1-Boc-4-isopropylpiperazine is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural integrity and purity are paramount to ensuring the desired downstream reaction outcomes, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, multi-technique guide for the definitive characterization of 1-Boc-4-isopropylpiperazine. We present detailed protocols and expected results for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Furthermore, we describe the use of thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to assess its physical properties and thermal stability. This document is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for qualifying this critical synthetic intermediate.
Introduction: The Rationale for Orthogonal Characterization
Piperazine and its derivatives are ubiquitous scaffolds in drug discovery, valued for their ability to improve the pharmacokinetic properties of a molecule.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an isopropyl group on the other creates a versatile intermediate, 1-Boc-4-isopropylpiperazine. The Boc group allows for selective and controlled reactions at the unprotected nitrogen, making it a valuable synthon for building complex molecular architectures.[1]
Given its role as a foundational precursor, verifying the identity and purity of each batch of 1-Boc-4-isopropylpiperazine is a non-negotiable step in the synthetic workflow. The presence of structural isomers, unreacted starting materials, or by-products can lead to failed reactions, complex purification challenges, and the generation of unintended, potentially toxic impurities in the final API.
Therefore, a robust analytical strategy relies on an orthogonal approach , where multiple analytical techniques based on different physicochemical principles are employed. This ensures that a comprehensive profile of the molecule is generated, leaving no ambiguity about its identity, purity, and stability.
Caption: Orthogonal analytical workflow for comprehensive characterization.
Physicochemical Properties
A summary of the key properties for 1-Boc-4-isopropylpiperazine is provided below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-isopropylpiperazine-1-carboxylate | Computed |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| CAS Number | 886766-25-2 (unspecified stereochemistry) | [1] |
| Canonical SMILES | CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | PubChem |
| Appearance | White to off-white solid or oil | General Observation |
Part I: Structural Elucidation
The first objective is to unequivocally confirm that the material is, in fact, 1-Boc-4-isopropylpiperazine. This is achieved by probing the molecular structure using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, a complete structural map can be assembled.
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the 1-Boc-4-isopropylpiperazine sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
Expected Results & Interpretation
-
¹H NMR Spectrum: The proton spectrum provides information on the number of different types of protons and their connectivity.[3] The signals should be consistent with the structure, showing characteristic peaks for the Boc, isopropyl, and piperazine ring protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality |
| Boc Group (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | The nine protons are chemically equivalent and have no adjacent protons to couple with, resulting in a large, sharp singlet. |
| Isopropyl (-CH(CH₃)₂) | ~1.05 | Doublet (d) | 6H | The six equivalent methyl protons are split by the single methine proton. |
| Isopropyl (-CH (CH₃)₂) | ~2.70 | Septet (sept) or Multiplet (m) | 1H | The methine proton is split by the six methyl protons and potentially by adjacent piperazine protons. |
| Piperazine Ring (-N-CH₂ -CH₂-N-Boc) | ~2.40 - 2.60 | Multiplet (m) or Triplet (t) | 4H | Protons adjacent to the isopropyl-substituted nitrogen. Their chemical shift and multiplicity are influenced by the neighboring protons and nitrogen. |
| Piperazine Ring (-N-CH₂-CH₂ -N-Boc) | ~3.35 - 3.50 | Multiplet (m) or Triplet (t) | 4H | Protons adjacent to the Boc-protected nitrogen are deshielded by the electron-withdrawing carbamate group, shifting them downfield. |
-
¹³C NMR Spectrum: The carbon spectrum confirms the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Causality |
| Boc Group (-C(C H₃)₃) | ~28.5 | Shielded sp³ carbon in a high-symmetry environment. |
| Boc Group (-C (CH₃)₃) | ~79.5 | Quaternary carbon deshielded by the attached oxygen atom. |
| Boc Group (-C =O) | ~154.8 | Carbonyl carbon of the carbamate group, highly deshielded. |
| Isopropyl (-CH(C H₃)₂) | ~18.5 | Shielded sp³ methyl carbons. |
| Isopropyl (-C H(CH₃)₂) | ~60.0 | Methine carbon deshielded by the nitrogen atom. |
| Piperazine Ring | ~45 - 55 | Multiple signals for the non-equivalent piperazine ring carbons. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for both identification and purity analysis.
Protocol: MS Analysis (Direct Infusion or LC-MS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
For LC-MS, use the HPLC method described in Section 4.1.
-
Acquire data in positive ion mode using electrospray ionization (ESI).
Expected Results & Interpretation The primary goal is to observe the molecular ion. For ESI, this is typically the protonated molecule [M+H]⁺.
| Ion | Expected m/z | Causality |
| [M+H]⁺ | 229.19 | The intact molecule plus a proton (C₁₂H₂₅N₂O₂⁺). This confirms the molecular weight.[1] |
| [M-C₄H₈+H]⁺ | 173.13 | Loss of isobutylene (56 Da) from the Boc group, a common fragmentation pathway. |
| [M-Boc+H]⁺ | 129.14 | Loss of the entire Boc group (100 Da), leaving the protonated isopropylpiperazine core. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Protocol: FTIR-ATR Analysis
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[4]
Expected Results & Interpretation The spectrum should display characteristic absorption bands corresponding to the key functional groups in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Causality |
| Alkyl C-H | 2850 - 2975 | Stretch | Vibrations from the numerous C-H bonds in the isopropyl and piperazine moieties. |
| Carbamate C=O | 1680 - 1700 | Stretch | A strong, sharp peak characteristic of the Boc protecting group's carbonyl.[1] |
| C-N | 1160 - 1250 | Stretch | Vibrations from the C-N bonds within the piperazine ring and connected to the isopropyl group. |
digraph "Structural_Elucidation_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];NMR [label="NMR (¹H, ¹³C)\n'Provides the carbon-hydrogen framework and connectivity.'", fillcolor="#E8F0FE", fontcolor="#202124"]; MS [label="Mass Spec (MS)\n'Confirms the total mass and common fragments.'", fillcolor="#E8F0FE", fontcolor="#202124"]; IR [label="FTIR\n'Identifies key functional groups.'", fillcolor="#E8F0FE", fontcolor="#202124"];
Structure [label="Confirmed Structure:\n1-Boc-4-isopropylpiperazine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
NMR -> Structure [label="Correct proton/carbon count\nand chemical shifts"]; MS -> Structure [label="Correct molecular weight\n(m/z 229 [M+H]⁺)"]; IR -> Structure [label="Presence of C=O (~1690 cm⁻¹)\nand C-H stretches"]; }
Caption: Logic map for spectroscopic structure confirmation.
Part II: Purity and Impurity Profiling
Once the structure is confirmed, its purity must be established. Chromatographic techniques are the gold standard for separating the main compound from any impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the primary method for quantifying the purity of non-volatile organic compounds and detecting related substances.
Protocol: Reverse-Phase HPLC Method This method is a robust starting point and should be validated for specific laboratory conditions.
| Parameter | Recommended Condition | Causality & Justification |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides excellent hydrophobic retention for this type of molecule. The smaller particle size (UPLC) offers higher resolution and faster run times.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for better peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate | A gradient elution is necessary to elute the main peak with a good shape while also separating earlier and later eluting impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Detection | UV Diode Array Detector (DAD) at 210 nm | The carbamate and amine functionalities lack a strong chromophore, so detection at a low UV wavelength is required. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile (Diluent) | Ensures solubility and compatibility with the mobile phase. |
System Suitability & Acceptance Criteria
-
Main Peak Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
Purity Result: Typically ≥ 98.0% area percent for a high-quality intermediate.
Gas Chromatography (GC)
GC is ideal for analyzing thermally stable and volatile compounds. It is particularly useful for identifying residual solvents from the synthesis or volatile impurities that may not be detected by HPLC.
Protocol: GC-MS Method This method is suitable for general impurity and residual solvent screening.
| Parameter | Recommended Condition | Causality & Justification |
| Column | HP-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm film | A general-purpose, low-polarity column suitable for a wide range of organic molecules.[4] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample without degradation. |
| Injection | 1 µL, Split ratio 50:1 | A split injection prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | The temperature program separates volatile solvents at the beginning and allows for the elution of the main analyte and less volatile impurities. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification of unknown peaks, while FID provides robust quantification. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Sample Prep. | 1 mg/mL in Dichloromethane or Ethyl Acetate | Solvents that are volatile and provide good solubility. |
Part III: Physicochemical and Thermal Properties
Thermal analysis provides insights into the material's physical state (crystalline vs. amorphous), melting point, and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other thermal transitions.[6]
Protocol: DSC Analysis
-
Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.
-
Crimp the pan with a lid.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample under a nitrogen atmosphere (50 mL/min) from 25 °C to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.
Expected Results & Interpretation
-
Melting Point (Tₘ): A sharp endothermic peak will indicate the melting of a crystalline solid. The peak maximum is reported as the melting point. For a pure substance, the melting range should be narrow.
-
Glass Transition (T₉): If the material is amorphous, a step-change in the heat capacity (a shift in the baseline) will be observed instead of a sharp melting peak.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and the temperature at which decomposition begins.[7]
Protocol: TGA Analysis
-
Accurately weigh 5-10 mg of the sample into a TGA pan (platinum or ceramic).
-
Place the pan in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere (50 mL/min) from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.
Expected Results & Interpretation
-
Onset of Decomposition: The TGA curve will show a stable baseline (constant mass) until the temperature at which the molecule begins to decompose. The temperature at which significant mass loss begins (e.g., 5% mass loss) is a key indicator of thermal stability.
-
Residual Mass: The amount of mass remaining at the end of the experiment indicates the formation of non-volatile decomposition products. For a clean organic molecule, this should be close to 0%.
Summary and Conclusion
The comprehensive characterization of 1-Boc-4-isopropylpiperazine requires a multi-faceted analytical approach. The protocols outlined in this application note provide a robust framework for confirming its chemical identity, quantifying its purity, and assessing its thermal properties. NMR, MS, and IR spectroscopy work in concert to provide an unambiguous structural assignment. Orthogonal chromatographic techniques, HPLC and GC, ensure that the purity is accurately determined and that no significant impurities are overlooked. Finally, thermal analysis by DSC and TGA provides critical data on the material's physical form and stability. Adherence to these methods will ensure that researchers and developers can use this important building block with the highest degree of confidence.
References
-
National Forensic Laboratory of Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor - Supplementary Information. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. tert-butyl (2S)-2-propan-2-ylpiperazine-1-carboxylate. Available at: [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]
-
ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis. Available at: [Link]
-
ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Supplementary Information. Available at: [Link]
-
Impactio. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Available at: [Link]
-
Taylor & Francis Online. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available at: [Link]
-
Ami Instruments. (2024). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Available at: [Link]
Sources
- 1. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
- 2. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. policija.si [policija.si]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. tainstruments.com [tainstruments.com]
- 7. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
1-Boc-4-isopropylpiperazine stability and storage conditions
Technical Support Center: 1-Boc-4-isopropylpiperazine
Welcome to the technical support guide for 1-Boc-4-isopropylpiperazine (tert-butyl 4-isopropylpiperazine-1-carboxylate). This document provides researchers, scientists, and drug development professionals with in-depth information on the stability and storage of this critical synthetic intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of 1-Boc-4-isopropylpiperazine.
Q1: What are the ideal storage conditions for 1-Boc-4-isopropylpiperazine?
A1: To ensure maximum stability and shelf-life, 1-Boc-4-isopropylpiperazine should be stored under controlled conditions. The general recommendation is refrigeration at 2-8°C .[1] It should be kept in a tightly sealed container to prevent exposure to atmospheric contaminants.[2][3][4] For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is best practice, as the compound can be sensitive to air and moisture over extended periods.[4] Storing the material in a dark place is also recommended to prevent potential light-induced degradation.[1]
Q2: Is 1-Boc-4-isopropylpiperazine sensitive to moisture and air?
A2: Yes, the compound is noted to be moisture-sensitive.[5] The tert-butoxycarbonyl (Boc) protecting group is susceptible to acidic hydrolysis. Atmospheric moisture can introduce acidic microenvironments, potentially leading to slow degradation over time. While hazardous polymerization does not occur, prolonged exposure to air or moisture should be avoided to maintain the compound's purity.[4]
Q3: How can I determine if my sample of 1-Boc-4-isopropylpiperazine has degraded?
A3: Visual inspection is the first step. Any change from a uniform solid, such as discoloration or clumping, may indicate moisture absorption or degradation. The primary degradation pathway involves the cleavage of the Boc group, yielding the more polar 4-isopropylpiperazine. This can be readily detected by Thin-Layer Chromatography (TLC), where a new, lower Rf spot corresponding to the free amine will appear. For a more quantitative assessment, techniques like ¹H NMR spectroscopy (monitoring for the disappearance of the t-butyl proton signal at ~1.4 ppm and the appearance of the N-H proton of the free piperazine) or LC-MS are recommended.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life is highly dependent on the storage conditions. When stored as recommended (refrigerated, dry, under inert gas, and protected from light), the compound should remain stable for an extended period. However, chemical suppliers may not always provide a specific expiration date.[6] We advise that users routinely inspect the material and perform a quality check (e.g., via TLC) if the compound has been stored for a long time or if experimental results are inconsistent.
Q5: What are the primary incompatibilities of 1-Boc-4-isopropylpiperazine?
A5: The most significant incompatibility is with strong acids. The Boc group is designed to be labile under acidic conditions, and exposure to reagents like trifluoroacetic acid (TFA) or strong mineral acids will rapidly remove it.[5] Additionally, the compound should not be stored with strong oxidizing agents.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments, linking them to the stability and handling of 1-Boc-4-isopropylpiperazine.
| Problem Encountered | Potential Cause Related to Stability | Recommended Action & Explanation |
| Low or inconsistent reaction yields. | Partial degradation of starting material. The presence of deprotected 4-isopropylpiperazine can interfere with stoichiometry and lead to side reactions, consuming reagents and lowering the yield of the desired product. | Verify Purity: Before use, run a quick purity check using TLC or ¹H NMR. Use Fresh Material: If degradation is suspected, use a freshly opened bottle or a sample that has been rigorously stored under an inert atmosphere. |
| An unexpected, highly polar byproduct is observed on TLC/LC-MS. | In-situ or prior deprotection of the Boc group. This is the most common degradation pathway. The resulting free amine (4-isopropylpiperazine) is significantly more polar and will exhibit a much lower Rf on silica gel TLC. | Confirm Identity: If possible, co-spot your reaction mixture with a standard of 4-isopropylpiperazine on the TLC plate. Strictly Anhydrous Conditions: Ensure all solvents and reagents for your reaction are anhydrous, as trace acid and water can facilitate deprotection, especially if the reaction is heated. |
| The solid material has clumped or appears sticky. | Moisture absorption. This indicates that the container seal may have been compromised or the material was handled in a humid environment. Absorbed water can initiate the slow hydrolysis of the Boc group. | Handle in a Dry Environment: Use a glovebox or glove bag for aliquoting the reagent. Dry the Material: If clumping is observed, the material can be dried under a high vacuum. However, be aware that any degradation that has already occurred is irreversible. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
This protocol outlines the best practices for handling 1-Boc-4-isopropylpiperazine from receipt to long-term storage to preserve its integrity.
-
Receiving: Upon receipt, inspect the container for an intact seal. If the seal is broken, the material's purity should be considered suspect.
-
Initial Storage: Immediately place the sealed container in a refrigerator at 2-8°C.
-
Aliquoting: a. Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid. b. If possible, perform aliquoting in a glovebox or under a gentle stream of inert gas (argon or nitrogen). c. Use clean, dry spatulas and vials.
-
Resealing and Storage: a. Tightly reseal the main container. For optimal protection, use paraffin film to wrap the cap and threads. b. Purge the headspace of the container with inert gas before sealing. c. Return the container to the refrigerator (2-8°C) for storage.
Protocol 2: Rapid Quality Assessment by Thin-Layer Chromatography (TLC)
This method provides a quick and effective way to check for the presence of the primary degradation product, 4-isopropylpiperazine.
-
Sample Preparation: Dissolve a small amount (~1 mg) of your 1-Boc-4-isopropylpiperazine sample in ~0.5 mL of dichloromethane or ethyl acetate.
-
TLC Plate: Use a standard silica gel plate (e.g., silica gel 60 F₂₅₄).
-
Spotting: Carefully spot a small amount of the solution onto the TLC plate baseline.
-
Elution: Develop the plate in a TLC chamber using a mobile phase suitable for visualizing both the starting material and the more polar amine. A good starting point is a mixture of 10% methanol in dichloromethane (10% MeOH/DCM) with 0.5% triethylamine (TEA) to prevent streaking of the amine.
-
Visualization: a. First, visualize the plate under UV light (254 nm). b. Subsequently, stain the plate using a potassium permanganate (KMnO₄) or ninhydrin stain. Ninhydrin is particularly effective as it will produce a distinct color (typically yellow or purple) with the secondary amine of the deprotected product, while the Boc-protected starting material will not react.
-
Interpretation: A pure sample should show a single major spot. The presence of a second spot at a lower Rf, which stains positive with ninhydrin, is a strong indicator of Boc-group degradation.
Data Summary & Visualization
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated)[1][7] | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[4] | Protects against moisture and air, which can facilitate hydrolysis of the Boc group.[5][4] |
| Light | Store in a Dark Place[1] | Prevents potential photolytic degradation. |
| Container | Tightly Sealed[2][3][4] | Prevents ingress of atmospheric moisture and contaminants. |
Stability and Degradation Pathway
The following diagram illustrates the stability of 1-Boc-4-isopropylpiperazine under proper storage and its primary degradation pathway when exposed to adverse conditions like acid and moisture.
Caption: Stability logic for 1-Boc-4-isopropylpiperazine.
References
-
Ubigene. Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Available from: [Link]
-
PubChem. (2S)-2-Isopropylpiperazine, N1-BOC protected. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. 1-Boc-4-AP. Available from: [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-Boc-4-AP. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-Boc-4-(3-hydroxypropyl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 373608-48-1|tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. fishersci.es [fishersci.es]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
- 6. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]
- 7. lifechempharma.com [lifechempharma.com]
Technical Support Center: Monitoring Progress of 1-Boc-4-isopropylpiperazine Reactions
Welcome to the technical support center for monitoring reactions involving 1-Boc-4-isopropylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic transformations. Here, we emphasize not just the "how" but the "why," grounding our protocols in established chemical principles to ensure reliable and reproducible outcomes.
Section 1: Foundational Knowledge & Core Principles
Before delving into specific troubleshooting scenarios, it is crucial to understand the key features of 1-Boc-4-isopropylpiperazine and the common analytical techniques employed to monitor its reactions. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the other, making this a versatile building block in medicinal chemistry.[1]
Frequently Asked Questions (FAQs) - General
Q1: What are the most common reactions involving 1-Boc-4-isopropylpiperazine?
A1: The most frequent reactions include:
-
N-Alkylation or N-Arylation: The free secondary amine is nucleophilic and can be functionalized with various electrophiles.
-
Boc-Deprotection: Removal of the Boc group to liberate the secondary amine, often as a final step or to allow for further modification at that position.[1]
-
Coupling Reactions: Such as amide bond formation with carboxylic acids.
Q2: Which analytical techniques are best suited for monitoring these reactions?
A2: A multi-tiered approach is often best:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive evidence of product formation and can help identify byproducts.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatile components and purity of starting materials and products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for structural confirmation of the final product, but can be used to monitor reaction kinetics and identify key intermediates.[6]
Section 2: Monitoring Boc-Protection of 4-Isopropylpiperazine
A common starting point is the synthesis of 1-Boc-4-isopropylpiperazine itself. The primary challenge in this reaction is achieving mono-protection and avoiding the formation of the di-Boc byproduct.
Troubleshooting Guide: Boc-Protection
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Significant amount of di-Boc-4-isopropylpiperazine observed by LC-MS or GC-MS. | - Incorrect stoichiometry (excess di-tert-butyl dicarbonate, (Boc)₂O).- Reaction temperature is too high, increasing the rate of the second protection.- Use of a strong base that fully deprotonates both nitrogens. | - Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Use a milder base or perform the reaction in a protic solvent like methanol to modulate reactivity. |
| Incomplete reaction; starting material remains. | - Insufficient (Boc)₂O.- Inadequate reaction time or temperature.- Poor quality of (Boc)₂O. | - Add a small additional portion of (Boc)₂O and continue monitoring.- Allow the reaction to stir for a longer period.- Ensure the (Boc)₂O is fresh and has been stored properly. |
| TLC plate shows streaking. | - The amine starting material or product is basic and interacting strongly with the silica gel. | - Add a small amount of triethylamine or ammonia to the developing solvent system (e.g., 1-2%). |
Experimental Protocol: TLC Monitoring of Boc-Protection
-
Prepare the TLC Chamber: Use a suitable solvent system. A good starting point for piperazine derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. For this specific reaction, a 9:1 mixture of Dichloromethane:Methanol is often effective.
-
Spot the Plate: On a silica gel TLC plate, spot the following:
-
Lane 1: A dilute solution of the starting material (4-isopropylpiperazine).
-
Lane 2 (Co-spot): A mixture of the starting material and the reaction mixture.
-
Lane 3: The reaction mixture.
-
-
Develop and Visualize: Develop the plate in the prepared chamber. Visualize the spots using a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent like potassium permanganate or ninhydrin. The starting material (a free amine) will be more polar and have a lower Rf value than the Boc-protected product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[2][3]
Section 3: Monitoring N-Alkylation and N-Arylation Reactions
Once you have 1-Boc-4-isopropylpiperazine, the next step is often to functionalize the free secondary amine.
Troubleshooting Guide: N-Alkylation/Arylation
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Slow or no reaction. | - Poor quality alkylating/arylating agent.- Inappropriate base or solvent.- Low reaction temperature. | - Check the purity of the electrophile.- For N-alkylation, a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, acetonitrile) is common. For N-arylation (e.g., Buchwald-Hartwig), a stronger base like NaOtBu and a specific ligand are required.[1]- Gently heat the reaction mixture and monitor by TLC or LC-MS. |
| Formation of multiple products. | - The electrophile has multiple reactive sites.- Side reactions involving other functional groups in the molecule. | - Use an electrophile with a single, well-defined reactive site.- Protect other sensitive functional groups if necessary. |
| Difficult purification. | - Similar polarity of starting material and product. | - Optimize the TLC solvent system to achieve better separation, which will translate to better separation on a chromatography column. |
Workflow for Monitoring N-Functionalization
Caption: Workflow for monitoring N-functionalization reactions using TLC.
Section 4: Monitoring Boc-Deprotection
The final common step is the removal of the Boc group to yield the free piperazine.
Troubleshooting Guide: Boc-Deprotection
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Incomplete deprotection. | - Insufficient acid.- Short reaction time. | - Add more acid (e.g., TFA or HCl solution) and continue to monitor.[4]- Allow the reaction to proceed for a longer duration. |
| Product degradation. | - The molecule contains other acid-sensitive functional groups. | - Use milder deprotection conditions, such as HCl in a solvent like dioxane or methanol, which can be less harsh than neat TFA.[4] |
| Product is not precipitating as the HCl salt. | - The product hydrochloride salt is soluble in the reaction solvent. | - Concentrate the reaction mixture under reduced pressure to obtain the crude salt.[4] |
| Difficulty extracting the free amine product after neutralization. | - Incorrect pH for neutralization.- Formation of an emulsion. | - Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction.- If an emulsion forms, add brine to the aqueous layer to break it. |
Experimental Protocol: LC-MS Monitoring of Boc-Deprotection
-
Prepare Samples:
-
Standard: A dilute solution of the starting material (1-Boc-4-isopropylpiperazine derivative).
-
Reaction Mixture: At various time points, take a small aliquot of the reaction, quench it with a basic solution (e.g., saturated sodium bicarbonate) if the reaction is acidic, and dilute with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Set LC-MS Parameters:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium hydroxide is common.
-
Detection: Monitor by both UV (e.g., at 210 nm and 254 nm) and mass spectrometry (in both positive and negative ion modes).
-
-
Analyze Data: The starting material will have a specific retention time and a mass corresponding to its molecular weight + H⁺. The deprotected product will have a shorter retention time (as it is more polar) and a mass corresponding to its molecular weight + H⁺. The reaction is complete when the peak for the starting material is no longer observed.
Decision-Making for Deprotection Method
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to 1-Boc-4-isopropylpiperazine: A Comparative Analysis of N-Substituted Boc-Protected Piperazines
In the landscape of modern drug discovery and organic synthesis, the piperazine moiety stands as a privileged scaffold, integral to the structure of numerous approved therapeutics.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile synthetic handle, have cemented its importance. The strategic use of protecting groups is paramount in harnessing the full potential of the piperazine core, with the tert-butoxycarbonyl (Boc) group being a workhorse for chemists worldwide. This guide provides an in-depth comparison of 1-Boc-4-isopropylpiperazine against other commonly utilized N-substituted Boc-protected piperazines, offering experimental insights and data-driven analysis for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of N-Substitution on the Boc-Piperazine Scaffold
Mono-protection of piperazine, typically at the N1 position with a Boc group, provides a versatile intermediate for the synthesis of complex molecules.[2] The remaining free secondary amine at the N4 position is a nucleophilic site ripe for functionalization. The nature of the substituent introduced at this N4 position can profoundly influence the steric and electronic properties of the molecule, impacting its reactivity in subsequent synthetic steps and the pharmacological profile of the final compound. This guide focuses on the implications of introducing an isopropyl group at the N4 position, creating 1-Boc-4-isopropylpiperazine, and compares its performance characteristics to analogs bearing smaller alkyl groups such as methyl and ethyl, as well as the unsubstituted 1-Boc-piperazine.
Synthesis of N-Alkyl Boc-Protected Piperazines: A Practical Workflow
The most common and efficient method for the synthesis of N-alkylated Boc-piperazines is the reductive amination of 1-Boc-piperazine with a corresponding aldehyde or ketone.[3] This one-pot reaction is favored for its operational simplicity and the wide availability of starting materials.
Experimental Protocol: Synthesis of 1-Boc-4-isopropylpiperazine
This protocol details the synthesis of 1-Boc-4-isopropylpiperazine via reductive amination of 1-Boc-piperazine with acetone.
Materials:
-
1-Boc-piperazine
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DCM.
-
Add acetone (1.5 eq) to the solution and stir for 20 minutes at room temperature to facilitate the formation of the corresponding iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to obtain pure 1-Boc-4-isopropylpiperazine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.
-
Excess Acetone: Drives the equilibrium towards the formation of the iminium ion.
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions that can be generated during iminium ion formation compared to other borohydrides like sodium cyanoborohydride.
-
Aqueous Workup with Sodium Bicarbonate: Neutralizes any remaining acid and removes water-soluble byproducts.
Caption: Reductive amination workflow for 1-Boc-4-isopropylpiperazine.
Comparative Physicochemical Properties
The N-alkyl substituent significantly influences the physicochemical properties of the Boc-protected piperazine. These properties, in turn, affect the molecule's behavior in both synthetic and biological contexts.
| Compound | Molecular Weight ( g/mol ) | Calculated logP* | H-Bond Acceptors | H-Bond Donors |
| 1-Boc-piperazine | 186.25 | 0.8 | 2 | 1 |
| 1-Boc-4-methylpiperazine | 200.28 | 1.2 | 2 | 0 |
| 1-Boc-4-ethylpiperazine | 214.31 | 1.6 | 2 | 0 |
| 1-Boc-4-isopropylpiperazine | 228.33 | 1.9 | 2 | 0 |
*Calculated logP values are estimations and can vary based on the algorithm used. These values serve as a relative comparison of lipophilicity.
As the size of the N-alkyl group increases from methyl to isopropyl, the lipophilicity (logP) of the molecule increases. This is a critical consideration in drug design, as lipophilicity impacts absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Reactivity Profile: The Impact of Steric Hindrance on Boc Deprotection
The removal of the Boc protecting group is a fundamental step in the synthetic utility of these intermediates, typically achieved under acidic conditions.[5] The rate of this deprotection reaction is influenced by the steric environment around the Boc-protected nitrogen.
Experimental Protocol: Boc Deprotection of N-Alkyl Boc-Piperazines
Materials:
-
N-Alkyl-Boc-piperazine derivative
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
Dissolve the N-Alkyl-Boc-piperazine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add 4M HCl in 1,4-dioxane (10 eq) to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected piperazine.
-
Collect the solid by filtration and dry under a stream of nitrogen.
Caption: General workflow for acid-catalyzed Boc deprotection.
Comparative Deprotection Rates: A Qualitative Analysis
The steric bulk of the N4-alkyl substituent is expected to have a discernible, albeit not dramatic, effect on the rate of deprotection.
| Compound | Relative Steric Hindrance at N4 | Expected Relative Rate of Deprotection | Rationale |
| 1-Boc-piperazine | N/A | Baseline | Unsubstituted N4 position. |
| 1-Boc-4-methylpiperazine | Low | Slightly Slower | The small methyl group offers minimal steric hindrance to the approach of the acid catalyst. |
| 1-Boc-4-ethylpiperazine | Moderate | Slower | The ethyl group presents a greater steric shield compared to the methyl group. |
| 1-Boc-4-isopropylpiperazine | High | Slowest | The bulky isopropyl group significantly hinders the access of the acid to the Boc group, likely leading to a slower reaction rate.[6] |
This trend is a direct consequence of steric hindrance, a fundamental concept in organic chemistry.[7] The larger the alkyl group, the more it shields the Boc-protected nitrogen and the carbonyl group from the acidic medium, thereby slowing down the deprotection process.
Applications in Medicinal Chemistry: A Case for Tunability
The choice of the N-alkyl substituent on the Boc-piperazine scaffold is a strategic decision in the design of bioactive molecules.
-
1-Boc-piperazine: Serves as a foundational building block for introducing a wide array of substituents at the N4 position.[8]
-
1-Boc-4-methylpiperazine: The methyl group can serve as a simple, lipophilic substituent that can probe steric tolerance in a binding pocket.
-
1-Boc-4-ethylpiperazine: Offers a slightly larger lipophilic group for structure-activity relationship (SAR) studies.
-
1-Boc-4-isopropylpiperazine: The isopropyl group provides significant steric bulk, which can be exploited to achieve selectivity for a particular biological target or to modulate the pharmacokinetic properties of a drug candidate. For instance, a bulkier group might hinder metabolic degradation at the N4 position.
Conclusion: Informed Choices for Advanced Synthesis
1-Boc-4-isopropylpiperazine represents a valuable tool in the medicinal chemist's arsenal, offering a unique combination of steric bulk and lipophilicity. While its synthesis and deprotection follow standard methodologies, the increased steric hindrance of the isopropyl group compared to smaller alkyl substituents leads to a slower rate of Boc cleavage. This property can be either a challenge to be overcome with more forcing reaction conditions or a feature to be exploited for selective manipulations in complex syntheses. The comparative data and experimental protocols presented in this guide are intended to empower researchers to make informed decisions in the selection and application of N-substituted Boc-protected piperazines for the advancement of their research and development endeavors.
References
-
ResearchGate. (n.d.). Synthesis of 1-(4-isopropylbenzyl)piperazine 9. [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
- Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
-
National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
- Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines.
-
National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Reddit. (n.d.). Reductive amination of piperazine. [Link]
-
ACS Publications. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
ResearchGate. (n.d.). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. [Link]
-
ResearchGate. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. [Link]
-
Drug Discovery. (2024). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. [Link]
-
National Center for Biotechnology Information. (2022). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. [Link]
-
Chem-Station. (n.d.). Piperazine (C4H10N2) properties. [Link]
-
MDPI. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]
-
National Center for Biotechnology Information. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. [Link]
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Biological Activity of Isopropylpiperazine vs. Methylpiperazine Derivatives
Introduction: The Significance of N-Substitution on the Privileged Piperazine Scaffold
The piperazine ring is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its presence in numerous approved drugs across diverse therapeutic areas.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a unique combination of structural rigidity, high polarity, and versatile synthetic handles for chemical modification.[2][3] These properties often confer favorable pharmacokinetic profiles, including enhanced water solubility and oral bioavailability.[1][3]
A common and seemingly minor modification to this scaffold is the N-alkylation at the N4 position. However, the choice between a small alkyl group like methyl (-CH₃) and a bulkier one like isopropyl (-CH(CH₃)₂) can lead to profound differences in biological activity. This guide provides a comparative analysis of N-isopropylpiperazine and N-methylpiperazine derivatives, offering a data-driven exploration of how this single structural change impacts their performance in key therapeutic areas. We will delve into the mechanistic underpinnings of these differences and provide validated experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery campaigns.
Mechanistic Underpinnings: Why Methyl vs. Isopropyl Matters
The biological activity of a molecule is dictated by its ability to interact with a specific biological target, such as a receptor or enzyme. The substitution at the piperazine nitrogen directly influences this interaction and the molecule's overall disposition in the body through several key factors:
-
Steric Hindrance: The isopropyl group is significantly larger than the methyl group. This increased steric bulk can dictate the molecule's binding orientation within a target's active site. In some cases, this can enhance selectivity by preventing binding to off-targets that have smaller binding pockets. Conversely, it can also reduce affinity for the primary target if the pocket is too constrained.[2]
-
Lipophilicity: The isopropyl group is more lipophilic (fat-soluble) than the methyl group. This can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Increased lipophilicity may enhance a compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system (CNS).[2]
-
Metabolic Stability: The N-alkyl group is a potential site for metabolism by cytochrome P450 enzymes in the liver. The steric hindrance of the isopropyl group can sometimes shield the nitrogen atom from enzymatic degradation, leading to a longer half-life compared to the more accessible methyl group.
These physicochemical differences are the root cause of the varied biological activities observed between these two classes of derivatives.
Comparative Biological Activity: A Data-Driven Analysis
We will now examine the performance of these derivatives in three key areas where piperazines are frequently employed: antipsychotic, anticancer, and antimicrobial applications.
Antipsychotic Activity: A Tale of Receptor Affinity
Piperazine derivatives are integral to many antipsychotic drugs, primarily through their interaction with dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[3][4] The goal is often to achieve a multi-receptor binding profile that maximizes efficacy while minimizing side effects associated with off-target binding (e.g., histamine H₁ or α₁ receptors).[3][5]
Structure-activity relationship (SAR) studies consistently show that the nature of the N-substituent is critical for receptor affinity and selectivity.[2] While direct comparative data for identical scaffolds is sparse, we can infer the impact. For instance, in the development of dopamine D₃/D₂ receptor antagonists, modifications to the arylpiperazine head group are known to significantly influence selectivity.[6][7] The larger isopropyl group would be expected to probe the binding pocket differently than a methyl group, potentially favoring one receptor subtype over another.
Table 1: Representative Receptor Binding Affinities (Ki, nM) for Piperazine Derivatives
| Compound Class | Target Receptor | Representative Ki (nM) | Rationale for Activity |
| Aryl-Methylpiperazine | Dopamine D₂ | Varies (Low nM to µM) | Acts as a potent ligand; affinity is highly dependent on the aryl substitution.[3][8] |
| Serotonin 5-HT₁ₐ | Varies (Low nM to µM) | Contributes to antipsychotic and anxiolytic effects.[3][8] | |
| Serotonin 5-HT₂ₐ | Varies (Low nM to µM) | Antagonism at this receptor is a key feature of "atypical" antipsychotics.[3][8] | |
| Aryl-Isopropylpiperazine | Dopamine D₂ / D₃ | Varies | The bulkier isopropyl group can alter the binding pose, potentially enhancing selectivity for D₃ over D₂ receptors, which is a desirable trait for modern antipsychotics.[7] |
Note: Specific Ki values are highly dependent on the rest of the molecular structure. This table illustrates the principle rather than absolute values.
Anticancer Activity: Cytotoxicity and Pathway Inhibition
In oncology, arylpiperazines have demonstrated the ability to induce cytotoxic effects in tumor cells through mechanisms that include cell cycle arrest and the induction of apoptosis (programmed cell death).[3] Some derivatives act as inhibitors of critical signaling pathways, such as the PI3K/Akt pathway, which is often over-activated in cancer.[3]
Here, the N-substituent can influence both target engagement and cellular uptake. A recent study on methylpiperazine derivatives revealed potent anticancer activity. The data below is from a study where N-methyl piperazine was incorporated into phenyl benzamide structures.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of a Lead N-Methylpiperazine Derivative
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Compound A-11 | A-549 (Lung) | 5.71 |
| (N-Methylpiperazine Derivative) | HCT-116 (Colon) | 4.26 |
| MIAPaCa-2 (Pancreatic) | 31.36 | |
| Gefitinib (Standard) | A-549 (Lung) | 12.01 |
| HCT-116 (Colon) | >50 | |
| MIAPaCa-2 (Pancreatic) | >50 |
Data sourced from Singh et al. (2024).[9]
For an analogous isopropylpiperazine derivative, one might hypothesize a change in activity. The increased lipophilicity could enhance membrane permeability and cellular uptake, potentially increasing cytotoxicity. However, the steric bulk might also hinder binding to an intracellular target kinase, reducing its effectiveness. This highlights the necessity for empirical testing.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Piperazine derivatives have been widely explored for antibacterial and antifungal properties.[10] The SAR for antimicrobial potency is highly dependent on the substituents. For instance, incorporating electron-withdrawing groups on an associated aryl ring can enhance antibacterial activity.[3]
The N-alkyl group plays a role in the overall physicochemical properties that govern the compound's ability to penetrate the microbial cell wall or membrane.
Table 3: Representative Antimicrobial Activity (MIC, µg/mL) of Piperazine Derivatives
| Compound Class | Organism | Representative MIC (µg/mL) |
| Substituted Methylpiperazines | Staphylococcus aureus (Gram-positive) | Varies |
| Escherichia coli (Gram-negative) | Varies | |
| Candida albicans (Fungus) | Varies | |
| Substituted Isopropylpiperazines | Staphylococcus aureus (Gram-positive) | Varies |
| Escherichia coli (Gram-negative) | Varies | |
| Candida albicans (Fungus) | Varies |
Note: Specific MIC values depend on the full chemical structure. Researchers should screen against a panel of relevant microbes to determine the spectrum of activity.[10]
Experimental Protocols for Biological Activity Assessment
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard for assessing a compound's cytotoxic effect by measuring the metabolic activity of cells, which is an indicator of cell viability.[3]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isopropyl- and methylpiperazine derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[3]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth (e.g., Mueller-Hinton Broth).[3]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no turbidity (visible growth).[3]
Protocol 3: Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the target receptor (e.g., CHO cells expressing the human D₂ receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D₂), and varying concentrations of the unlabeled test compounds (the isopropyl- and methylpiperazine derivatives).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound. The membranes and bound ligand are trapped on the filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the affinity of the test compound. Calculate the Ki (inhibitory constant) value from the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Conclusion and Future Outlook
The choice between an N-isopropyl and an N-methyl substituent on a piperazine derivative is a critical decision in drug design that extends far beyond a simple change in molecular weight. The isopropyl group's greater steric bulk and lipophilicity can profoundly alter a compound's ADME properties, receptor affinity, and overall biological activity profile compared to the smaller methyl group.
-
In neuroscience , this modification can be leveraged to fine-tune selectivity between receptor subtypes, such as D₂ and D₃, potentially leading to safer and more effective antipsychotics.
-
In oncology , the impact on cellular uptake and target engagement must be empirically determined, as increased lipophilicity does not always equate to enhanced cytotoxicity.
-
In antimicrobial research , these modifications can alter the spectrum of activity by affecting the compound's ability to penetrate different types of microbial barriers.
This guide underscores a fundamental principle of medicinal chemistry: small structural changes can yield large functional consequences. The provided protocols offer a robust framework for researchers to empirically validate these differences. Future work should focus on synthesizing and testing matched molecular pairs—where the only difference is the isopropyl versus methyl group—to provide direct, head-to-head comparisons and further illuminate these crucial structure-activity relationships.
References
- World Journal of Pharmaceutical Research. (2024).
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from [Link]
- ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
- International Journal of Pharmacy and Technology. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
-
JETIR. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]
- Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Dalton Transactions. (2020).
-
ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
-
PubMed. (n.d.). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Retrieved from [Link]
- ChemicalBook. (2023).
-
ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthetic 1-Boc-4-isopropylpiperazine by HPLC and Orthogonal Methods
Abstract
In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 1-Boc-4-isopropylpiperazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the quality of the final drug product. This comprehensive guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR)—for the purity analysis of synthetic 1-Boc-4-isopropylpiperazine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, supporting data, and a framework for selecting the most appropriate analytical strategy.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
1-Boc-4-isopropylpiperazine is a pivotal intermediate whose structural integrity and purity directly impact the impurity profile of the final API. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological properties of a drug, potentially leading to adverse patient outcomes and regulatory hurdles. Therefore, robust and reliable analytical methods for purity determination are not merely a quality control measure but a critical component of the entire drug development lifecycle.
The synthesis of 1-Boc-4-isopropylpiperazine typically involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) followed by N-alkylation with an isopropyl group, or the direct Boc-protection of 4-isopropylpiperazine. Potential impurities arising from these synthetic routes include unreacted starting materials (piperazine, 4-isopropylpiperazine, Boc₂O), by-products such as di-Boc-piperazine, and process-related impurities including residual solvents. A comprehensive purity analysis must be capable of separating, identifying, and quantifying these potential contaminants.
This guide will focus on a primary HPLC-UV method, providing a detailed protocol and the scientific rationale behind the methodological choices. Furthermore, it will present a comparative analysis with GC-MS and ¹H-qNMR, highlighting the unique advantages and limitations of each technique in the context of 1-Boc-4-isopropylpiperazine analysis.
The Workhorse of Purity Analysis: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the most widely adopted technique for the purity analysis of non-volatile organic molecules in the pharmaceutical industry due to its versatility, robustness, and sensitivity. For 1-Boc-4-isopropylpiperazine, a reversed-phase HPLC method is the logical choice, leveraging the non-polar nature of the Boc-protected amine.
Causality Behind Experimental Choices
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of the main component from its potential impurities.
-
Column: A C18 (octadecylsilyl) column is the stationary phase of choice due to its hydrophobic character, which provides good retention and separation of the relatively non-polar 1-Boc-4-isopropylpiperazine and its likely organic impurities.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is employed. The gradient allows for the elution of compounds with a wide range of polarities, ensuring that both polar starting materials and non-polar by-products are effectively separated. The buffer maintains a consistent pH, which is crucial for the reproducible ionization state of any basic impurities.
-
Detection: The tert-butoxycarbonyl (Boc) group itself does not possess a strong chromophore for UV detection at higher wavelengths. However, the piperazine ring and the carbamate group allow for detection at lower UV wavelengths, typically around 210-230 nm[1]. This wavelength is chosen to maximize the signal-to-noise ratio for the analyte and its potential impurities.
Experimental Protocol: HPLC-UV Method for 1-Boc-4-isopropylpiperazine
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Workflow Visualization
Orthogonal Methods for Comprehensive Purity Assessment
To ensure the highest level of confidence in the purity assessment, it is crucial to employ orthogonal analytical techniques. These are methods that rely on different separation and/or detection principles, thus providing a more complete picture of the sample's composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 1-Boc-4-isopropylpiperazine itself has limited volatility, GC-MS is particularly well-suited for the detection of volatile impurities such as residual solvents and certain low molecular weight starting materials or by-products.
Principle of Operation: In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.
Advantages for this Application:
-
High Sensitivity for Volatile Impurities: GC-MS is the gold standard for detecting and quantifying residual solvents.
-
Structural Elucidation: The mass spectra can be used to identify unknown impurities by comparing them to spectral libraries or through interpretation of fragmentation patterns.
Limitations:
-
Analyte Suitability: 1-Boc-4-isopropylpiperazine has a relatively high boiling point and may be prone to thermal degradation in the GC inlet. The Boc protecting group can be thermally labile.
-
Derivatization: To analyze non-volatile impurities, a derivatization step may be necessary to increase their volatility, which adds complexity to the analytical procedure.
Experimental Protocol: GC-MS for Volatile Impurities
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C for 5 min, then ramp to 250 °C at 10 °C/min, hold for 5 min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-400 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 10 mg/mL.
Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR has emerged as a powerful primary ratio method for the quantitative analysis of organic molecules. Unlike chromatographic techniques that rely on the response of a detector, qNMR provides a direct measure of the number of protons giving rise to a signal, allowing for highly accurate purity determination without the need for a specific reference standard for each impurity.[2][3]
Principle of Operation: The area of a signal in a ¹H-NMR spectrum is directly proportional to the number of protons it represents. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Advantages for this Application:
-
Absolute Quantification: Provides a direct and accurate measure of purity without the need for response factors.
-
Structural Information: Simultaneously provides structural confirmation of the main component and can help in the identification of impurities.
-
Universal Detection: Detects all proton-containing molecules, including those that lack a UV chromophore and are non-volatile.
Limitations:
-
Sensitivity: Generally less sensitive than chromatographic methods, making it challenging to detect impurities at very low levels (<0.1%).
-
Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.
-
Sample Requirements: Requires a relatively larger amount of sample compared to HPLC and GC.
Experimental Protocol: ¹H-qNMR for Purity Determination
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and a simple spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
Sample Preparation: Accurately weigh the 1-Boc-4-isopropylpiperazine sample and the internal standard into an NMR tube. Add the deuterated solvent, and ensure complete dissolution.
Method Selection Framework
Comparative Data Summary
The following table provides a comparative summary of the performance of HPLC-UV, GC-MS, and ¹H-qNMR for the purity analysis of 1-Boc-4-isopropylpiperazine.
| Parameter | HPLC-UV | GC-MS | ¹H-qNMR |
| Primary Application | Routine purity and impurity profiling | Volatile impurities, residual solvents, identification of unknowns | Absolute purity determination, structural confirmation |
| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spectrometric detection | Nuclear magnetic resonance spectroscopy |
| Typical LOD/LOQ | ~0.01% / ~0.03% | ~0.001% / ~0.003% (for volatiles) | ~0.1% / ~0.3% |
| Quantification | Relative (requires reference standards for impurities) | Relative (requires reference standards) | Absolute (with internal standard) |
| Strengths | Robust, versatile, good for a wide range of impurities | High sensitivity for volatiles, excellent for identification | Universal detection for protonated species, highly accurate |
| Limitations | Requires UV-active analytes, relative quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, potential for signal overlap |
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive purity analysis of synthetic 1-Boc-4-isopropylpiperazine, no single analytical technique is sufficient. While HPLC-UV stands out as the primary method for routine quality control due to its robustness and ability to profile a wide range of potential impurities, an integrated approach utilizing orthogonal methods is essential for ensuring the highest level of quality assurance.
GC-MS is an indispensable tool for the detection and quantification of volatile impurities and residual solvents, which are common in synthetic intermediates. Its high sensitivity and specificity for these analytes complement the capabilities of HPLC.
¹H-qNMR provides an invaluable orthogonal check on the purity value obtained by HPLC. Its ability to provide an absolute, direct measure of purity without reliance on impurity reference standards makes it a powerful tool for validating the primary chromatographic method and for the certification of reference materials.
By strategically combining these three powerful analytical techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for 1-Boc-4-isopropylpiperazine, thereby ensuring the quality and safety of the resulting active pharmaceutical ingredients. This multi-faceted analytical approach is a cornerstone of modern pharmaceutical development, aligning with the principles of Quality by Design (QbD) and ensuring compliance with stringent regulatory expectations.
References
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the identification and analysis of piperazines in seized materials. UNODC. [Link]
- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem.
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 55(20), 8471–8482. [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
- Google Patents. (2017). CN108033931B - Synthesis method of N-Boc piperazine.
- ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- ResearchGate. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
- International Journal of New Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD.
- Scholars.Direct. (2020).
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
- ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR.
- RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
- Google Patents. (2017). CN108033931B - Synthesis method of N-Boc piperazine.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.
- IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. IJCRT.org.
- ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
